molecular formula C13H18N2O3 B4899499 4-methyl-3-nitro-N-(pentan-2-yl)benzamide

4-methyl-3-nitro-N-(pentan-2-yl)benzamide

Cat. No.: B4899499
M. Wt: 250.29 g/mol
InChI Key: LMEWOUSELULHAJ-UHFFFAOYSA-N
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Description

4-methyl-3-nitro-N-(pentan-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzene ring substituted with a methyl group, a nitro group, and an amide group attached to a pentan-2-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-nitro-N-(pentan-2-yl)benzamide can be achieved through a multi-step process. One common method involves the nitration of 4-methylbenzamide to introduce the nitro group at the 3-position. This is typically followed by the acylation of the amide nitrogen with pentan-2-yl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-nitro-N-(pentan-2-yl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Reduction: 4-methyl-3-amino-N-(pentan-2-yl)benzamide.

    Substitution: Various N-substituted benzamides.

    Oxidation: 4-carboxy-3-nitro-N-(pentan-2-yl)benzamide.

Scientific Research Applications

4-methyl-3-nitro-N-(pentan-2-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-3-nitro-N-(pentan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-3-nitrobenzamide: Lacks the pentan-2-yl chain, making it less hydrophobic.

    3-nitro-N-(pentan-2-yl)benzamide: Lacks the methyl group, which may affect its binding affinity to certain targets.

    4-methyl-N-(pentan-2-yl)benzamide: Lacks the nitro group, reducing its potential for redox reactions.

Uniqueness

4-methyl-3-nitro-N-(pentan-2-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the nitro and amide groups allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-methyl-3-nitro-N-pentan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-4-5-10(3)14-13(16)11-7-6-9(2)12(8-11)15(17)18/h6-8,10H,4-5H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEWOUSELULHAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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